Asiminecin
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Overview
Description
Asiminecin is a natural compound found in the pawpaw tree (Asimina triloba) and has been identified as a promising lead compound for drug development due to its potential therapeutic properties.
Scientific Research Applications
Convergent Synthesis
Asiminecin exhibits potent antitumor activity. A significant development is its convergent total synthesis from D-gulose derivative, which includes a C2-symmetric bis-tetrahydrofuran core and aliphatic side-chains (Kawamata, Yamaguchi, Nagatomo, & Inoue, 2018).
Antitumor Properties
Asiminecin is part of a group of acetogenins showing remarkable in vitro antitumor activity. Among these, asiminecin has demonstrated significant cytotoxicity, particularly in vitro, indicating its potential as a lead compound for cancer treatment (Mangal, Khan, & Agarwal, 2015).
Stereoselective Synthesis
The stereochemistry of the bis-tetrahydrofuran core in asimicin, a related compound, significantly affects its cytotoxicity. This discovery has reinforced the view of asimicin, and by extension asiminecin, as highly potent anticancer compounds (Sinha et al., 2008).
properties
CAS RN |
156256-35-8 |
---|---|
Product Name |
Asiminecin |
Molecular Formula |
C14H19NO |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[13-[5-[5-(1,6-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-13-19-30(38)20-16-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-15-12-10-8-6-5-7-9-11-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
InChI Key |
XZNOZEYKFBKGEY-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
melting_point |
50-51°C |
Other CAS RN |
138551-27-6 |
physical_description |
Solid |
synonyms |
asiminecin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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